2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially saturated, with a methyl group at the second position and an amine group at the sixth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Tetrahydroquinoline analogs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline analogs are known to exert diverse biological activities, suggesting a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cyclization techniques. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into fully saturated amines. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but has a methyl group at the first position instead of the second.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a chloroacetyl group and a methoxy group, making it structurally similar but functionally different.
Uniqueness: 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other tetrahydroquinoline derivatives .
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHVMXNLAGVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595919 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-61-9 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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